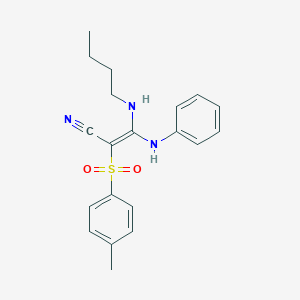

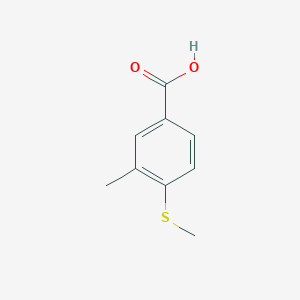

N-(3-Trifluoromethylbenzyl)phthalimide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phthalimides are a class of organic compounds that are derived from phthalic anhydride . They are commonly used in the synthesis of primary amines . They are also found in various natural products, pharmaceuticals, and organic materials .

Synthesis Analysis

The most common synthesis of phthalimides involves the condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches .Molecular Structure Analysis

Phthalimides have a planar structure with two carbonyl groups attached to a nitrogen atom . The presence of these electron-withdrawing groups makes the nitrogen atom in phthalimides less nucleophilic compared to typical amines .Chemical Reactions Analysis

Phthalimides can undergo various chemical reactions. They can react with nucleophiles such as organolithium reagents, Grignard reagents, and enolates . They can also undergo reduction reactions to form primary amines .Physical And Chemical Properties Analysis

Phthalimides are generally stable compounds . They are usually solid at room temperature and have a high melting point due to the planar structure and the ability to form strong intermolecular hydrogen bonds .科学的研究の応用

Fluorescent Probe Development

Isoindoles are known for their application in the development of fluorescent probes. The introduction of electron-withdrawing substituents, such as the trifluoromethyl group, can afford stable isoindole products that serve as fluorescent probes. These compounds are valuable in bioimaging and diagnostics due to their stable fluorescence properties .

Protein Kinase Inhibition

Isoindole derivatives have been evaluated as inhibitors of human protein kinase CK2. This enzyme is implicated in various pathological processes, and its inhibition by isoindole derivatives may have therapeutic value, particularly as anti-neoplastic and antiviral drugs .

Corrosion Inhibition

The trifluoromethylbenzyl isoindoline derivative has potential applications in the inhibition of steel corrosion. By acting as a corrosion inhibitor, it can protect industrial materials and infrastructure, thereby extending their service life and reducing maintenance costs .

Organic Synthesis

Isoindole compounds can be intermediates in organic synthesis, leading to the creation of complex molecules. They are used in multicomponent reactions that combine three or more discrete molecules into one product, advancing the complexity within a single operation .

Pharmaceutical Research

In pharmaceutical research, isoindole derivatives are explored for their drug-like properties. Their structural diversity allows for the synthesis of novel compounds with potential therapeutic applications .

Material Science

Isoindole derivatives can contribute to material science by forming part of novel materials with unique properties, such as enhanced stability, fluorescence, or electronic characteristics .

作用機序

Target of Action

It’s known that isoindole compounds are widely found in nature and most of them are bioactive and diffusely used in medicine, as food additives and in other fields .

Mode of Action

The compound’s mode of action involves the introduction of a trifluoromethyl group to indoles on the C2 position . This process is described as a metal-free oxidative trifluoromethylation of indoles with CF3SO2Na . A radical intermediate may be involved in this transformation .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of 2-trifluoromethylindoles from indoles . This process selectively introduces trifluoromethyl to indoles on the C2 position . The desired product can be obtained in 0.7 g yield .

Result of Action

The result of the compound’s action is the efficient synthesis of 2-trifluoromethylindoles from indoles . These compounds have potential physiological activity and are of profound significance in synthetic methodology and application prospects .

将来の方向性

特性

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-4-10(8-11)9-20-14(21)12-6-1-2-7-13(12)15(20)22/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMUGFLFDBNFBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347901 |

Source

|

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[[3-(trifluoromethyl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Isoindole-1,3(2H)-dione, 2-[[3-(trifluoromethyl)phenyl]methyl]- | |

CAS RN |

62039-87-6 |

Source

|

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[[3-(trifluoromethyl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid, 95%](/img/structure/B6332464.png)

![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6332475.png)

![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, 95%](/img/structure/B6332482.png)

![8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332493.png)

![8-Cycloheptyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332497.png)

![8-[(Oxolan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332503.png)

![8-[(Furan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332508.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methylphenyl)prop-2-en-1-one](/img/structure/B6332514.png)